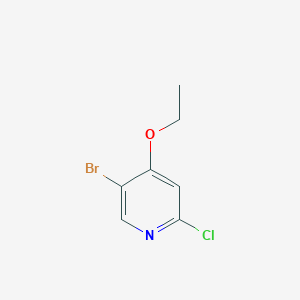

5-Bromo-2-chloro-4-ethoxypyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-chloro-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKMQYWWXDYKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743669 | |

| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-48-5 | |

| Record name | 5-Bromo-2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyridine Scaffolds in Modern Chemical and Biological Sciences

Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry and materials science. nih.govnih.govtandfonline.comrsc.org The nitrogen atom in the pyridine ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and a base, which are crucial for molecular recognition and catalytic processes. Pyridine scaffolds are found in a wide range of FDA-approved drugs, highlighting their therapeutic importance. nih.govrsc.org They are integral to the structures of various pharmaceuticals, including antiviral, anticancer, antimicrobial, and antihypertensive agents. tandfonline.com Furthermore, pyridine-containing compounds are prevalent in nature, with examples including vitamins like niacin and vitamin B6, and alkaloids. tandfonline.comrsc.org The versatility of the pyridine ring allows for diverse substitution patterns, enabling chemists to create a vast chemical space for drug discovery and the development of novel materials. nih.govrsc.org

Influence of Halogen and Alkoxy Substituents on Pyridine Reactivity and Functionality

The introduction of halogen and alkoxy substituents onto the pyridine (B92270) ring significantly alters its chemical behavior and biological activity. Halogens, such as bromine and chlorine, are electron-withdrawing groups that can influence the acidity of ring protons and the susceptibility of the ring to nucleophilic substitution. acs.orgchemrxiv.org The position of the halogen atom is critical; for instance, halogenation at the 3-position of the pyridine ring is a key strategy in the synthesis of many pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can play a role in molecular recognition and crystal engineering. acs.orgnih.govnih.gov

Alkoxy groups, like the ethoxy group, are generally electron-donating through resonance, which can increase the electron density of the pyridine ring and influence its reactivity in electrophilic aromatic substitution reactions. The interplay between the electron-withdrawing nature of halogens and the electron-donating nature of alkoxy groups in a single molecule, as seen in 5-Bromo-2-chloro-4-ethoxypyridine, creates a unique electronic environment that can be exploited in various chemical transformations.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization of 5 Bromo 2 Chloro 4 Ethoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, a complete assignment of all proton and carbon signals in 5-Bromo-2-chloro-4-ethoxypyridine can be achieved.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, and ethoxy substituents. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of the ethyl fragment.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts being highly dependent on the attached substituents. The carbon atoms bonded to the electronegative chlorine and bromine atoms, as well as the oxygen of the ethoxy group, will exhibit characteristic downfield shifts.

2D NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the aromatic protons and the carbons of the ring and the ethoxy group.

A hypothetical data table for the predicted NMR assignments is presented below. Actual experimental values may vary based on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | Singlet, in aromatic region | C-3 |

| H-6 | Singlet, in aromatic region | C-2 |

| -OCH₂CH₃ | Quartet | C-4 |

| -OCH₂CH₃ | Triplet | C-5 |

| C-6 | ||

| -OCH₂CH₃ | ||

| -OCH₂CH₃ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

C-H stretching vibrations of the aromatic ring and the ethoxy group.

C=C and C=N stretching vibrations within the pyridine ring.

C-O stretching of the ethoxy group.

C-Cl and C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum.

FT-Raman spectroscopy , being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds. For this compound, the symmetric vibrations of the pyridine ring and the C-C bonds of the ethoxy group would likely produce strong signals in the Raman spectrum.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the molecular vibrations and can aid in confirming the presence of all expected functional groups.

| Functional Group | Predicted FT-IR Absorption (cm⁻¹) | Predicted FT-Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=C/C=N Ring Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch | 1260-1000 | Not prominent |

| C-Cl Stretch | 850-550 | 850-550 |

| C-Br Stretch | 690-515 | 690-515 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₇H₇BrClNO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine and chlorine atoms is readily identified by the characteristic isotopic patterns of their ions. The fragmentation pathways can help to confirm the connectivity of the molecule. Expected fragmentation could involve the loss of the ethoxy group, the halogen atoms, or cleavage of the pyridine ring.

| Ion | Description | Predicted m/z (Monoisotopic) |

| [M]⁺ | Molecular Ion | ~234.95 |

| [M - C₂H₅]⁺ | Loss of ethyl group | ~205.92 |

| [M - OC₂H₅]⁺ | Loss of ethoxy group | ~189.93 |

| [M - Cl]⁺ | Loss of chlorine | ~199.98 |

| [M - Br]⁺ | Loss of bromine | ~155.02 |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. A suitable reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile compounds. The sample is vaporized and separated on a GC column, with the retention time being a key identifier. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and the assessment of the sample's purity.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Information Obtained |

| HPLC | C18 | Acetonitrile/Water | UV-Vis | Retention Time, Purity (%) |

| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer | Retention Time, Mass Spectrum, Purity (%) |

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloro 4 Ethoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity Prediction

There is currently no published research detailing the use of Density Functional Theory (DFT) to investigate the electronic structure, bonding characteristics, or reactivity of 5-Bromo-2-chloro-4-ethoxypyridine.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No studies employing molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound have been found in the scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

A search of relevant databases indicates that no Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models have been developed or published for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research that computationally elucidates reaction mechanisms or transition states involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound, or their validation against experimental data, have been reported.

Applications of 5 Bromo 2 Chloro 4 Ethoxypyridine and Its Derivatives in Specialized Scientific Fields

Medicinal Chemistry and Pharmaceutical Research

The pyridine (B92270) scaffold is a cornerstone in drug design, recognized for its presence in numerous natural products and FDA-approved pharmaceuticals. nih.govnih.govnih.gov The unique properties of the pyridine ring, such as its polarity, ability to form hydrogen bonds, and potential for π–π stacking interactions, allow it to effectively bind to biological targets. nih.gov Consequently, derivatives of 5-Bromo-2-chloro-4-ethoxypyridine are actively investigated for their potential therapeutic applications.

While this compound itself is categorized as a key intermediate in organic synthesis clearsynth.comnih.gov, structurally related compounds have been pivotal in the development of major pharmaceutical agents. Specifically, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) serves as a starting material for the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. nih.govgoogle.comgoogle.com This diphenylmethane (B89790) is a crucial intermediate in the manufacture of Dapagliflozin, an important anti-diabetic drug that functions as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. nih.govgoogle.comgoogle.com

The synthesis of SGLT2 inhibitors often involves complex multi-step processes where precisely functionalized intermediates are essential. researchgate.netrsc.org Although direct use of this compound in the synthesis of marketed SGLT2 inhibitors is not prominently documented, the development of other pyridine and pyrimidine (B1678525) derivatives as SGLT2 inhibitors highlights the value of such heterocyclic scaffolds in this therapeutic area. nih.gov

Derivatives containing the pyridine structural motif are widely evaluated for a range of biological activities due to the scaffold's versatile interaction capabilities. nih.govnih.govnih.gov Research has demonstrated that analogues and derivatives of substituted pyridines possess significant antimicrobial and antiviral properties.

Antimicrobial Activity: A study focusing on newly synthesized pyridine and thienopyridine derivatives reported good to strong antimicrobial activity against pathogenic strains, including the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Bacillus mycoides, and the fungus Candida albicans. researchgate.net Similarly, certain bromo-substituted imidazo[4,5-b]pyridine derivatives, which share a fused heterocyclic structure, have shown moderate activity against E. coli. mdpi.com

Antiviral Activity: The antiviral potential of pyridine analogues has also been a subject of investigation. For instance, a bromo-substituted derivative of imidazo[4,5-b]pyridine demonstrated moderate but selective activity against the respiratory syncytial virus (RSV). mdpi.com

The broad spectrum of activity observed in these analogues underscores the importance of the substituted pyridine core in designing new therapeutic agents.

| Pyridine Analogue Type | Biological Activity | Target Organism/Virus | Reference |

|---|---|---|---|

| Thienopyridine Derivatives | Antimicrobial | E. coli, B. mycoides, C. albicans | researchgate.net |

| Imidazo[4,5-b]pyridine Derivatives | Antibacterial | E. coli | mdpi.com |

| Imidazo[4,5-b]pyridine Derivatives | Antiviral | Respiratory Syncytial Virus (RSV) | mdpi.com |

The ability of pyridine derivatives to act as enzyme inhibitors is a well-explored area of medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which, along with other interactions, facilitates binding to the active sites of enzymes.

Kinase Inhibitors: Pyridine-based compounds have been successfully designed as inhibitors of various protein kinases. For example, novel pyridine derivatives hybridized with a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated as potent inhibitors of PIM-1 kinase, an enzyme implicated in cancer cell survival. acs.org Other research has shown that replacing a phenyl group with a pyridine ring can lead to potent Cdc7 kinase inhibitors. nih.gov Furthermore, closely related pyrimidine derivatives have been developed as fourth-generation inhibitors for the EGFR-tyrosine kinase to combat drug resistance in lung cancer. nih.gov

Other Enzyme Targets: The inhibitory action of pyridine analogues extends to other enzyme families. Chromeno[3,2-c]pyridine derivatives have been synthesized and studied as potential inhibitors of monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov

| Enzyme Target | Pyridine/Analogue Class | Therapeutic Area | Reference |

|---|---|---|---|

| PIM-1 Kinase | 1,3,4-Oxadiazole-Pyridine Hybrids | Oncology | acs.org |

| Cdc7 Kinase | Substituted Pyridines | Oncology | nih.gov |

| EGFR-Tyrosine Kinase | 2-Aminopyrimidine Derivatives | Oncology | nih.gov |

| MAO & AChE | Chromeno[3,2-c]pyridine Derivatives | Neurodegenerative Disease | nih.gov |

Structure-Activity Relationship (SAR) studies are crucial for refining lead compounds into potent and selective drug candidates. For pyridine derivatives, SAR studies have provided clear insights into how specific structural modifications influence biological activity.

A comprehensive review of the antiproliferative activity of pyridine derivatives found that the presence and placement of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups tend to enhance activity against cancer cell lines. nih.govnih.govresearchgate.net Conversely, the inclusion of halogen atoms or other bulky groups was often associated with lower antiproliferative activity. nih.govresearchgate.net

In a specific study on cytotoxic pyridine-3-carbonitrile (B1148548) derivatives, researchers systematically altered substituents on an attached aromatic ring to probe their effect. mdpi.com Their findings indicated that:

A nitrile (-CN) group at position 3 of the pyridine ring was essential for activity. mdpi.com

The presence of nitro (-NO2), methoxy (-OCH3), and chloro (-Cl) substituents on the appended benzene (B151609) ring was beneficial for enhancing cytotoxic effects. mdpi.com

Replacing a chloro substituent with a bromo substituent led to an increase in activity, suggesting that larger halogens could be favorable in this specific scaffold. mdpi.com

These studies highlight how systematic modification of the pyridine core and its substituents can lead to the optimization of pharmacological properties.

The pyridine ring is a privileged scaffold for designing ligands that bind with high affinity and specificity to protein and receptor targets. Its electronic properties make it a versatile interaction partner. nih.gov The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor complexes. nih.govnih.gov

The strategic inclusion of a pyridine ring has been shown to enhance drug properties. For instance, incorporating a pyridine ring into a series of mGluR5 allosteric modulators resolved issues with protein binding and significantly improved binding affinity. nih.gov Furthermore, pyridine and the related cationic pyridinium (B92312) scaffolds are frequently used in supramolecular chemistry to construct synthetic receptors capable of binding anions through hydrogen bonding and electrostatic forces. utas.edu.auresearchgate.net

Molecular docking studies further illuminate these interactions. In the development of EGFR inhibitors, a pyridine-based ligand was shown to form crucial hydrogen bonds with key amino acid residues like Met793 and Lys745 within the receptor's active site. nih.gov Similarly, docking simulations of novel PIM-1 kinase inhibitors revealed specific binding dispositions within the enzyme's active site, guiding further design. acs.org

Materials Science and Advanced Functional Materials

While this compound is commercially available from suppliers that serve the materials science sector myskinrecipes.com, specific applications of this particular compound in the development of advanced functional materials are not widely reported in peer-reviewed literature. In general, pyridine-containing compounds are of interest in materials science due to their electronic properties, thermal stability, and ability to act as ligands for metal ions, which can lead to applications in areas like organic light-emitting diodes (OLEDs) and functional polymers. However, detailed research findings outlining the use of this compound or its direct derivatives in this field remain limited.

Utilization as Building Blocks for Organic Electronic and Optoelectronic Devices

The pyridine ring is a fundamental component in the design of various organic functional materials due to its electron-deficient nature, which can be tuned by substituents. While specific research detailing the direct incorporation of this compound into organic light-emitting diodes (OLEDs) is not extensively documented in publicly available literature, its commercial availability as a building block for OLED materials suggests its potential in this field. bldpharm.comresearchgate.netresearchgate.netnih.govrsc.orgrsc.org The presence of bromo and chloro substituents provides reactive sites for cross-coupling reactions, which are instrumental in synthesizing the larger conjugated systems typically required for charge transport and emission in OLEDs. The ethoxy group can influence the solubility and solid-state packing of the resulting materials, which are critical parameters for device performance and fabrication. The synthesis of various triarylamine and 2,2'-bipyridine-based compounds for OLEDs highlights the importance of nitrogen-containing heterocycles in developing new electron-transport and emissive materials. researchgate.netrsc.org

Integration into Polymeric Matrices and Coatings for Enhanced Material Properties

Pyridine derivatives are known to be incorporated into polymeric structures to enhance material properties, such as conferring antimicrobial and insecticidal characteristics to coatings. While direct studies on this compound for these specific applications are not prominent, the general principles of using functionalized pyridines are well-established. The halogen atoms on the pyridine ring of this compound can serve as grafting points to attach the molecule to a polymer backbone or to initiate polymerization reactions. The ethoxy group can act as a plasticizer or modify the surface properties of the resulting polymer. For instance, the copolymerization of halogen-substituted phenylcyanoacrylates with styrene (B11656) demonstrates a method by which such functional monomers can be integrated into larger polymer chains. researchgate.net

Role in Coordination Chemistry and the Construction of Metal-Organic Frameworks (MOFs)

Agrochemical Research and Development

The pyridine scaffold is a key component in a multitude of agrochemicals, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an interesting precursor for the synthesis of novel agrochemical candidates.

Synthesis of Novel Agrochemical Agents and Crop Protection Compounds

While patents and research articles specifically detailing the synthesis of commercial agrochemicals starting from this compound are not widely published, the compound's structure contains functionalities that are common in patented agrochemical structures. The bromo and chloro groups can be readily displaced or used in cross-coupling reactions to introduce other functional groups, allowing for the creation of a diverse library of derivatives for biological screening. For example, a patent for the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an intermediate for a pharmaceutical, highlights the reactivity of related precursors in Friedel-Crafts reactions, a common transformation in the synthesis of complex molecules. google.compatsnap.compatsnap.comgoogle.com

Catalysis and Synthetic Reagent Development

The reactivity of the carbon-halogen bonds in this compound makes it a useful reagent in synthetic organic chemistry, particularly in the development of new catalytic processes. A patent describing a one-pot synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane utilizes a Lewis acid as a catalyst for both Friedel-Crafts acylation and a subsequent reduction, demonstrating the utility of related precursors in catalyzed reactions. google.com Although this example showcases the synthesis of a different molecule, it points to the potential of using this compound and its derivatives in catalytic systems. The pyridine nitrogen can also coordinate to metal centers, suggesting that its derivatives could serve as ligands in homogeneous catalysis, potentially influencing the selectivity and activity of the catalyst.

Application of Pyridine-Based Ligands in Organometallic Catalysis

Pyridine and its derivatives are fundamental components in the design of ligands for organometallic catalysis due to the coordinating ability of the nitrogen atom. The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents, which in turn influences the activity and selectivity of the metal catalyst. Halogenated pyridines, such as this compound, serve as key precursors for the synthesis of such tailored ligands.

The differential reactivity of the bromine and chlorine atoms in this compound is crucial for its utility in creating sophisticated ligand architectures. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. illinois.edu This chemoselectivity allows for the sequential and controlled introduction of different organic moieties at specific positions on the pyridine ring.

Table 1: Relative Reactivity of C-X Bonds in Palladium-Catalyzed Cross-Coupling Reactions

| Bond Type | Relative Reactivity |

|---|---|

| C-Br | High |

| C-Cl | Low |

This differential reactivity allows for selective functionalization of the pyridine ring.

For instance, a Suzuki-Miyaura coupling reaction can be performed to selectively replace the bromine atom with an aryl or alkyl group, leaving the chlorine atom intact for subsequent transformations. harvard.edulibretexts.org This stepwise approach enables the synthesis of asymmetrically substituted pyridines, which can act as chiral ligands in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. The resulting functionalized pyridine can then be used to chelate to a metal center, forming a catalyst with specific properties dictated by the substituents on the pyridine ring.

While direct literature examples detailing the use of this compound in the synthesis of specific commercial catalysts are not prevalent, the principles of its reactivity are well-established with analogous compounds. nih.govnih.gov The ability to introduce a wide array of functional groups through cross-coupling reactions at the 5-position, followed by further modification at the 2-position, provides a clear pathway to a diverse library of pyridine-based ligands.

Development as Versatile Synthetic Intermediates for Complex Molecule Construction

The utility of this compound as a synthetic intermediate extends beyond ligand synthesis and into the construction of complex molecular frameworks, including biologically active compounds. The pyridine core, adorned with selectively addressable reactive sites, serves as a versatile scaffold upon which molecular complexity can be built. nih.gov

The synthesis of polysubstituted pyridines is a testament to the versatility of this intermediate. nih.gov The sequential nature of the cross-coupling reactions allows for a programmed introduction of various substituents. For example, an initial Suzuki or Sonogashira coupling at the 5-position (displacing bromine) can be followed by a different coupling reaction, such as a Buchwald-Hartwig amination, at the 2-position (displacing chlorine). This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the efficient construction of highly functionalized pyridine derivatives that would be challenging to synthesize through other means.

A practical illustration of the synthetic utility of a similar bromo-chloro-pyridine scaffold is in the synthesis of the anti-inflammatory drug Etoricoxib. nih.gov Although not directly using the ethoxy derivative, the strategy highlights the power of this class of intermediates. The synthesis involves a stepwise functionalization of a bromo-chloro-pyridine core, demonstrating how these building blocks can be central to the efficient assembly of complex pharmaceutical agents.

The presence of the ethoxy group at the 4-position of this compound also plays a significant role in its reactivity. This electron-donating group can influence the regioselectivity of reactions and modify the electronic properties of the resulting pyridine derivatives, which can be crucial for their intended application.

Table 2: Potential Sequential Reactions on this compound

| Reaction Step | Position | Coupling Partner | Potential Bond Formed |

|---|---|---|---|

| 1 | C5 (Br) | Organoboron Compound | C-C |

| 2 | C2 (Cl) | Amine | C-N |

| 1 | C5 (Br) | Terminal Alkyne | C-C (alkynyl) |

| 2 | C2 (Cl) | Organotin Compound | C-C |

This table illustrates the potential for creating diverse molecular structures from a single starting material.

Future Research Directions and Emerging Challenges in the Chemistry of 5 Bromo 2 Chloro 4 Ethoxypyridine

Exploration of Sustainable Synthetic Pathways and Minimization of Environmental Impact

The development of environmentally benign and efficient synthetic routes to 5-bromo-2-chloro-4-ethoxypyridine is a primary challenge. Traditional methods for the synthesis of polysubstituted pyridines often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. Future research will likely focus on the application of green chemistry principles to mitigate these issues. numberanalytics.comresearchgate.net

Key areas for investigation include:

One-Pot Multicomponent Reactions: Designing a synthesis that combines multiple steps into a single, efficient operation can significantly reduce solvent usage, energy consumption, and purification efforts. acs.orgnih.gov The development of a one-pot reaction starting from simple, readily available precursors to construct the this compound scaffold would be a substantial advancement.

Green Catalysis: The use of reusable and non-toxic catalysts, such as biocatalysts or metal-based catalysts that can be easily recovered and recycled, is a promising direction. numberanalytics.comrsc.org Iron-catalyzed cyclizations, for instance, have shown promise in the green synthesis of substituted pyridines. rsc.org

Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, can drastically reduce the environmental footprint of the synthesis. researchgate.netbiosynce.com Microwave-assisted and ultrasonic-assisted synthesis are also techniques that can lead to shorter reaction times and improved energy efficiency. researchgate.netnih.gov

Waste Valorization: Investigating methods to convert byproducts of the synthesis into valuable chemicals would contribute to a more circular and sustainable chemical process.

A significant challenge in the synthesis of halogenated compounds like this compound is the environmental persistence and potential toxicity of halogenated byproducts. Future synthetic strategies must prioritize high atom economy and minimize the formation of such waste streams.

Identification of Novel Biological Targets for Therapeutic and Agrochemical Applications

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and agrochemical research, with a vast number of approved drugs and pesticides containing this heterocyclic ring. nih.govnih.govnumberanalytics.com The specific substitution pattern of this compound suggests a range of potential biological activities that warrant further investigation.

Therapeutic Potential:

The presence of halogen atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile. Future research should focus on screening this compound and its derivatives against a variety of biological targets. Based on the activities of other substituted pyridines, promising areas of investigation include:

Anticancer Agents: Pyridine derivatives have been explored as inhibitors of various kinases and other proteins involved in cancer progression. auctoresonline.orgresearchgate.net

Antimicrobial and Antiviral Agents: The search for new antibiotics and antivirals is a global health priority, and pyridine-based compounds have shown activity against various pathogens. nih.govresearchgate.netnih.gov

Anti-inflammatory Drugs: Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov

Neurological Disorders: The pyridinophane molecule L2, which has a substituted pyridine ring, has shown promise in treating neurodegenerative diseases. researchgate.net

Agrochemical Applications:

Halogenated compounds are a major class of agrochemicals, used as insecticides, herbicides, and fungicides. databridgemarketresearch.comresearchgate.net The unique combination of substituents in this compound could lead to the discovery of novel pesticides with improved efficacy and selectivity. Research in this area should aim to:

Identify specific pests, weeds, or fungal species that are susceptible to this compound.

Understand its mode of action to optimize its activity and minimize off-target effects.

Assess its environmental fate and biodegradability to ensure it does not pose a long-term risk to ecosystems.

A significant challenge will be to design derivatives with high target specificity to reduce the risk of resistance development and minimize harm to non-target organisms.

Advancements in Computational Design for Predictive Synthesis and Property Optimization

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules by predicting their properties and synthetic accessibility. tandfonline.com For this compound, computational approaches can be instrumental in overcoming research challenges.

Predictive Synthesis: Computational models can help in designing and evaluating potential synthetic routes, identifying the most promising and sustainable pathways before they are tested in the lab.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound and its analogues with their biological activities. nih.govnih.gov This can guide the design of new derivatives with enhanced potency and selectivity.

Molecular Docking and In Silico Screening: These techniques can be used to predict how this compound might interact with specific biological targets, helping to identify potential therapeutic or agrochemical applications. malariaworld.orgnih.gov

Property Optimization: Computational methods can predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, allowing for the in silico optimization of these properties for specific applications. auctoresonline.orgresearchgate.net

The main challenge in this area is the accuracy of the computational models, which depends on the quality of the input data and the sophistication of the algorithms. Experimental validation will remain crucial to confirm the predictions made by computational studies.

Integration into Advanced Materials for Next-Generation Technologies

The unique electronic properties conferred by the halogen and ethoxy substituents make this compound an interesting building block for advanced materials. Pyridine-containing materials have found applications in various fields, and the specific functionalization of this compound could offer new possibilities.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives have been used as hole-transporting materials in OLEDs. acs.org The electronic properties of this compound could be tuned to optimize its performance in such devices.

Polymers: Halogenated polymers can exhibit enhanced flame retardancy, chemical resistance, and thermal stability. Incorporating this compound into polymer backbones could lead to new materials with desirable properties for specialized applications. The pyridine nitrogen also offers a site for coordination with metals, which could be used to create functional hybrid materials. acs.org

Functional Materials: Pyridine derivatives can be used to create a variety of functional materials, including metal-organic frameworks (MOFs), catalysts, and sensors. nih.govmdpi.com The bromo and chloro substituents on this compound can serve as handles for further chemical modification, allowing for its integration into more complex material architectures.

A key challenge will be to develop scalable and cost-effective methods for the synthesis and processing of materials containing this compound. Furthermore, the long-term stability and performance of these materials will need to be thoroughly evaluated.

常见问题

How can researchers optimize the synthesis of 5-Bromo-2-chloro-4-ethoxypyridine to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For halogenated pyridines, reducing agents like stannous chloride dihydrate in acidic conditions (e.g., HCl) are critical for nitro-group reduction, as demonstrated in related compounds (yield: 90%) . Key steps include:

- Temperature control : Maintaining 273 K during reagent addition to minimize side reactions.

- Extraction efficiency : Using ethyl acetate for multiple extractions to isolate the product from aqueous layers.

- Purification : Successive recrystallization from acetonitrile enhances purity.

Advanced optimization could employ Design of Experiments (DoE) to model interactions between variables (e.g., molar ratios, stirring time).

What crystallographic techniques are most effective for determining the molecular structure of this compound, and how can hydrogen bonding networks influence its supramolecular assembly?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard . For halogenated pyridines:

- Planarity analysis : Assess r.m.s. deviations (e.g., 0.087 Å in pyrimidine analogs) to confirm molecular geometry .

- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···N bonds) using SHELXPRO to map supramolecular networks. In related structures, dimers linked via hydrogen bonds form 2D networks in the bc plane, influencing crystal packing and stability .

- Refinement challenges : Freely refine N-bound H atoms via difference Fourier maps, while treating C–H atoms as riding models .

How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) when characterizing halogenated pyridine derivatives?

Methodological Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-technique validation : Cross-validate NMR (¹H/¹³C) with IR and high-resolution mass spectrometry (HRMS). For example, unexpected peaks in ¹H NMR may indicate residual solvents (e.g., ethyl acetate), requiring careful drying .

- Dynamic NMR studies : Resolve tautomeric equilibria by varying temperature or solvent polarity.

- Computational benchmarking : Compare experimental IR stretches (e.g., C–Br/C–Cl vibrations) with DFT-calculated spectra to assign ambiguous signals.

What strategies are recommended for analyzing the regioselectivity of nucleophilic substitution reactions in polyhalogenated pyridines like this compound?

Methodological Answer:

Regioselectivity in polyhalogenated systems depends on electronic and steric factors:

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate partial charges and identify electrophilic centers. Halogens (Br, Cl) act as electron-withdrawing groups, directing nucleophiles to para/meta positions.

- Kinetic vs. thermodynamic control : Monitor reaction progress under varying conditions (e.g., temperature, solvent polarity). For example, ethoxy groups may stabilize intermediates via resonance, favoring specific substitution pathways.

- Isotopic labeling : Track substituent positions using ²H or ¹⁵N isotopes in mechanistic studies.

In computational modeling studies, which quantum mechanical methods are most suitable for predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

- Base method selection : Employ density functional theory (DFT) with dispersion-corrected functionals (e.g., ωB97X-D) to account for halogen bonding .

- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate reaction environments.

- Validation : Compare computed bond lengths/angles with SCXRD data (e.g., C–Br: ~1.89 Å, C–Cl: ~1.73 Å) to ensure accuracy .

- Reactivity prediction : Apply Fukui indices or molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites.

How can researchers resolve discrepancies in crystallographic refinement parameters for halogenated pyridine derivatives?

Methodological Answer:

Discrepancies in bond lengths or thermal parameters may arise from disorder or twinning:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Disorder modeling : Split occupancy for overlapping atoms (e.g., halogens) and refine anisotropically.

- Cross-validation : Compare Rint and Rfree values; a >5% difference suggests overfitting. Iterative refinement cycles with restrained geometric parameters improve convergence .

What experimental and computational approaches are recommended to study the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and monitor decomposition via HPLC or TLC. Related bromopyridines show sensitivity to light, necessitating amber vials .

- Degradation pathway analysis : Use LC-MS to identify breakdown products (e.g., dehalogenation or ethoxy hydrolysis).

- Moisture sensitivity : Karl Fischer titration quantifies water uptake, critical for hygroscopic derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。